molecular formula C14H11NO4S B3336725 Methyl 5-nitro-2-(phenylthio)benzoate CAS No. 361336-72-3

Methyl 5-nitro-2-(phenylthio)benzoate

Cat. No.: B3336725
CAS No.: 361336-72-3
M. Wt: 289.31 g/mol
InChI Key: XGSXPBUMCIDPQR-UHFFFAOYSA-N
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Description

“Methyl 5-nitro-2-(phenylthio)benzoate” is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. It has a molecular weight of 289.31 . The compound is typically a white to yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-nitro-2-(phenylsulfanyl)benzoate . Its InChI code is 1S/C14H11NO4S/c1-19-14(16)12-9-10(15(17)18)7-8-13(12)20-11-5-3-2-4-6-11/h2-9H,1H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Intramolecular Interactions

  • Molecular Structures and Interactions : Studies have explored the molecular structures of compounds similar to Methyl 5-nitro-2-(phenylthio)benzoate, highlighting intramolecular sulfur(IV)-oxygen interactions. This is significant in understanding the bonding characteristics and behavior of such molecules (Kucsman et al., 1984).

Hydrogen Bonding and Molecular Structure

  • Hydrogen Bond Formation : Research has identified the formation of complex hydrogen-bonded structures in isomeric molecules of this compound. These findings contribute to the understanding of molecular interactions and crystallography (Portilla et al., 2007).

Applications in Chemical Synthesis

  • Synthesis of Derivatives : Studies have shown that derivatives of this compound can be synthesized for various applications, such as in the formation of new chemical compounds. This is crucial in expanding the utility of this molecule in different chemical syntheses (Jianting et al., 2009).

Material Sciences and Electronics

  • Electronic Devices : The study of molecular electronic devices using compounds related to this compound has revealed properties like negative differential resistance, indicating potential applications in advanced material sciences and electronic devices (Chen et al., 1999).

Crystallography and Material Properties

  • Crystal Structure Analysis : The analysis of crystal structures involving this compound derivatives has been instrumental in understanding the molecular arrangements and interactions in solid-state chemistry, which is essential for material development and drug design (Li et al., 2005).

Safety and Hazards

This compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

methyl 5-nitro-2-phenylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-19-14(16)12-9-10(15(17)18)7-8-13(12)20-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSXPBUMCIDPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384534
Record name methyl 5-nitro-2-(phenylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361336-72-3
Record name methyl 5-nitro-2-(phenylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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